molecular formula C20H19Cl2F2N3O2S B2398595 4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215619-54-7

4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2398595
CAS No.: 1215619-54-7
M. Wt: 474.35
InChI Key: JPGYIISWIQHSET-UHFFFAOYSA-N
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Description

4-Chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with multiple substituents, including chlorine, fluorine, and a morpholinoethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4,6-difluorobenzo[d]thiazole-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate chloroacetyl derivative, which is then further reacted with 2-morpholinoethanol to introduce the morpholinoethyl group. The final step involves the formation of the benzamide moiety through the reaction with 4-chlorobenzoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various substituents, such as alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential anti-inflammatory, analgesic, and antiviral properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases, such as inflammation and viral infections.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory responses or viral replication. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-phenyl(2-morpholino)ethylamino benzamides and N-(benzo[d]thiazol-2-yl)-2-phenyl(2-piperidin-1-yl)ethylamino benzamides. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride lies in its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O2S.ClH/c21-14-3-1-13(2-4-14)19(27)26(6-5-25-7-9-28-10-8-25)20-24-18-16(23)11-15(22)12-17(18)29-20;/h1-4,11-12H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGYIISWIQHSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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